molecular formula C14H14N2O2S B2485076 N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide CAS No. 864941-36-6

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide

Cat. No.: B2485076
CAS No.: 864941-36-6
M. Wt: 274.34
InChI Key: AFLXLZRURNWNLR-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a substituted benzamido group at the 2-position and a methyl-substituted carboxamide moiety at the 3-position of the thiophene ring.

Properties

IUPAC Name

N-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-3-5-10(6-4-9)12(17)16-14-11(7-8-19-14)13(18)15-2/h3-8H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLXLZRURNWNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide typically involves the condensation of N-methyl-4-methylbenzamide with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide has shown promising results in the treatment of various cancer types. Its mechanism of action primarily involves the induction of apoptosis and inhibition of cell proliferation.

Mechanisms of Action:

  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest: It has been observed to cause S-phase arrest in cancer cell lines, effectively halting their proliferation.

Case Study:
A study evaluated the anticancer efficacy of related compounds, revealing significant results:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These findings suggest that derivatives of this compound exhibit significant anticancer potential when compared to established treatments like doxorubicin .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various pathogens, making it a candidate for further development in infectious disease treatment.

Antimicrobial Efficacy:
Research indicates that this compound exhibits antibacterial effects against common pathogens such as E. coli and S. aureus.

Case Study:
The antimicrobial efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4cB. cereus16230

These results indicate that this compound could serve as a potential candidate for drug development targeting bacterial infections .

Antiviral Activity

Recent studies have explored the antiviral properties of thiophene derivatives, including this compound, particularly against influenza viruses.

Mechanism:
The compound has been shown to inhibit viral polymerase activity, crucial for viral replication, thus providing a therapeutic avenue for influenza treatment.

Case Study:
In vitro studies revealed that compounds similar to this compound exhibit inhibitory effects on influenza virus polymerase with IC50 values indicating effective antiviral action without significant cytotoxicity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity.

Key Findings:
Research indicates that modifications to the thiophene ring and amide group can enhance potency against specific targets, including cancer cells and pathogens.

Example Modifications:

  • Substitution patterns on the thiophene ring can significantly influence both anticancer and antimicrobial efficacy.
  • The presence of specific functional groups enhances solubility and biological activity, making them critical for drug design .

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure distinguishes it from analogs through:

  • Position 2 substituent : A 4-methylbenzamido group, contrasting with the nitro-substituted aniline in 23f or chloroacetamido groups in 4-13 .
  • Position 3 substituent: A methylated carboxamide, differing from non-methylated or cyano-substituted variants in other derivatives .

These substitutions influence electronic and steric properties.

Analytical and Spectroscopic Data

Elemental analysis and mass spectrometry (MS) data from analogs provide benchmarks for characterizing the target compound:

Compound Molecular Formula MS (m/z) Elemental Analysis (C/H/N) Reference
Target Compound C₁₅H₁₅N₂O₂S Theoretical: 303.08 (M⁺) Calculated: C 59.39, H 4.98, N 9.27
4-13 derivatives C₂₁H₁₇ClN₄O₃S Observed: 440 (M⁺), 267 (base peak) Found: C 57.39, H 3.92, N 12.68
23f C₁₃H₁₂N₄O₃S Not reported Not reported

The chloro-substituted derivative in shows a base peak at m/z 267, suggesting fragmentation at the chloroacetamide bond. The target compound’s hypothetical MS would likely exhibit similar fragmentation patterns due to its amide linkages.

Biological Activity

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the amide and methyl groups contributes to the compound's solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects:

  • Enzyme Inhibition : It may act as an inhibitor for certain kinases or enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound has been shown to bind to specific receptors, influencing cellular signaling processes that are crucial in disease states such as cancer and inflammation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiophene-3-carboxamide have demonstrated antibacterial and antifungal activities against various pathogens .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies suggest that it can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This activity is partly attributed to its ability to interfere with mitotic spindle formation in centrosome-amplified cancer cells .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of thiophene derivatives on human colon cancer cells, demonstrating that treatment led to increased multipolarity in mitotic spindles, indicating a disruption in normal cell division processes .
  • Antimicrobial Efficacy : In another investigation, thiophene-based compounds were tested against resistant strains of bacteria, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.69 μM .
  • Inflammation Modulation : The compound has been explored for its anti-inflammatory properties, with findings suggesting that it can reduce inflammatory cytokine production in vitro.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits proliferation in cancer cells
Anti-inflammatoryReduces cytokine production

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